molecular formula C26H28O5 B13437190 2,3,5-Tri-O-benzyl-L-lyxofuranose

2,3,5-Tri-O-benzyl-L-lyxofuranose

Cat. No.: B13437190
M. Wt: 420.5 g/mol
InChI Key: NAQUAXSCBJPECG-QWXVGGSQSA-N
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Preparation Methods

The synthesis of 2,3,5-Tri-O-benzyl-L-lyxofuranose involves several steps. One common method includes the acidic hydrolysis of 2,3,5-tri-O-benzyl-4-O-toluene-p-sulphonyl-D-ribose dimethyl acetal, which yields 2,3,5-tri-O-benzyl-4-O-toluene-p-sulphonyl-aldehydo-D-ribose. This intermediate is then further hydrolyzed to produce this compound . Industrial production methods often involve the use of benzyl glycosides and controlled reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The C-4 position in derivatives of this compound undergoes stereospecific S<sub>N</sub>2 substitutions. For example:

  • Triflate intermediates react with sodium azide (NaN<sub>3</sub>) or benzylamine (BnNH<sub>2</sub>) to yield inverted products at C-4 .

  • Thiofuranosyl donors derived from this scaffold react with silylated pyrimidine bases (e.g., 5-aminouracil) to form 4′-thio-L-lyxo pyrimidine nucleosides after deprotection .

Key Data:

  • Reaction of triflate 5t with NaN<sub>3</sub> produces azide 15a with inversion at C-4 (72% yield) .

  • Deprotection of 4′-thio nucleosides using boron tribromide (BBr<sub>3</sub>) yields bioactive analogues .

Glycosylation and Formation of Nucleoside Analogues

The compound serves as a glycosyl donor in the synthesis of L-lyxofuranosyl nucleosides:

  • Mechanism: Activation of the anomeric position (e.g., acetylation) enables coupling with heterocyclic bases (e.g., 5-fluorouracil) .

  • Example: Reaction of 1-O-acetyl-2,3,5-tri-O-benzyl-4-thio-L-lyxofuranose with silylated pyrimidines yields β-linked nucleosides after BBr<sub>3</sub>-mediated deprotection .

Stereochemical Outcome:

  • Anomers are separable via HPLC, with configurations confirmed by NOESY and X-ray crystallography .

Deprotection and Functional Group Transformations

Selective deprotection strategies are critical for accessing functionalized lyxofuranose derivatives:

  • Hydrogenolysis: Removes benzyl groups to yield L-lyxose .

  • Acid hydrolysis: Cleaves benzylidene acetals without disrupting the furanose ring .

Notable Reaction:

  • Treatment with formic acid/H<sub>2</sub>O (60°C, 18 h) removes benzyl groups from methyl 2,3,5-tri-O-benzyl-L-lyxofuranoside, yielding L-lyxose in 66% yield over three steps .

Stereochemical and Conformational Analysis

The compound’s reactivity is influenced by its side-chain conformation:

  • NMR studies reveal a preference for the tg (trans-gauche) conformation in 6-deoxyhexofuranose derivatives, stabilizing specific transition states during glycosylation .

  • DFT calculations correlate ground-state conformer populations with stereoselectivity in substitution reactions .

Key Observation:

  • Conformational rigidity of the lyxofuranose ring enhances stereoselectivity in glycosylation compared to more flexible pyranose analogues .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,3,5-Tri-O-benzyl-L-lyxofuranose involves its interaction with specific molecular targets and pathways. It inhibits key enzymes involved in glucose metabolism, thereby affecting the proliferation of tumor cells and glucose regulation. The exact molecular targets and pathways are still under investigation, but its inhibitory effects on enzymes make it a promising compound for therapeutic applications.

Biological Activity

2,3,5-Tri-O-benzyl-L-lyxofuranose is a furanose derivative that has garnered interest in the fields of glycoscience and medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, biological activity, and implications in various research contexts.

Synthesis

This compound can be synthesized through the hydrolysis of 2,3,5-tri-O-benzylglycol using sodium methoxide in methanol. This method allows for the formation of the acetal structure that is critical for its biological properties . The compound's molecular formula is C26H28O5C_{26}H_{28}O_5 with a molar mass of 420.5 g/mol .

Biological Activity

The biological activity of this compound has been investigated in several studies, focusing on its role as a glycosyl donor in glycosylation reactions and its influence on enzyme activity.

Glycosylation Reactions

Research indicates that the conformation of the side chains in furanosides significantly influences their reactivity and selectivity in glycosylation reactions. For instance, studies have shown that the fixed forms of sugar ring pucker can affect the biological activity in nucleosides and oligonucleotides . The conformational flexibility of this compound impacts its ability to act as a donor in glycosidic bond formation.

Enzyme Interactions

The compound has been evaluated for its potential as an enzyme regulator. It has been found to exhibit selective interactions with various glycosyltransferases, which are crucial for carbohydrate metabolism. The selectivity observed in these interactions suggests that the compound could serve as a lead for developing new enzyme inhibitors or activators .

Study 1: Conformational Analysis

A study conducted by Serianni et al. utilized density functional theory (DFT) calculations to analyze the conformational dynamics of this compound. The findings indicated that the side chain conformation significantly influences the stability and reactivity of the furanose ring .

ConformationStability (kcal/mol)Reactivity
tg-High
gt-Moderate
gg-Low

Study 2: Glycosylation Selectivity

In another investigation focused on glycosylation selectivity using this compound as a donor, it was observed that varying side chain conformations led to different selectivity patterns when reacting with primary and secondary alcohols. The study highlighted that the predominant conformation (tg or gt) dictated whether trans or cis glycosides were formed .

Properties

Molecular Formula

C26H28O5

Molecular Weight

420.5 g/mol

IUPAC Name

(3R,4R,5S)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-ol

InChI

InChI=1S/C26H28O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(31-26)19-28-16-20-10-4-1-5-11-20/h1-15,23-27H,16-19H2/t23-,24+,25+,26?/m0/s1

InChI Key

NAQUAXSCBJPECG-QWXVGGSQSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC[C@H]2[C@H]([C@H](C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)COCC2C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Origin of Product

United States

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